molecular formula C9H10ClN3O2 B081127 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine CAS No. 14543-31-8

2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine

Katalognummer B081127
CAS-Nummer: 14543-31-8
Molekulargewicht: 227.65 g/mol
InChI-Schlüssel: DGBZQPVIQOKMQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine (BACT) is a chemical compound that belongs to the class of triazine derivatives. It is widely used in various scientific research applications, such as in the field of polymer chemistry, organic synthesis, and material science. BACT has gained significant interest due to its unique properties, including its high thermal stability, low toxicity, and excellent solubility in various solvents.

Wirkmechanismus

2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine acts as a crosslinking agent by reacting with the functional groups present in the polymer chains. The reaction proceeds through the formation of covalent bonds between the polymer chains, which leads to the formation of a three-dimensional network. This network imparts enhanced mechanical and thermal properties to the polymer.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. This compound is rapidly metabolized and excreted from the body, which makes it a safe compound for various scientific research applications.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine in scientific research is its high thermal stability and low toxicity. It is also highly soluble in various solvents, which makes it easy to handle and use in experiments. However, one of the limitations of using this compound is its high cost, which can limit its use in large-scale experiments.

Zukünftige Richtungen

There are several future directions for the use of 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine in scientific research. One of the areas where this compound can be used is in the development of new materials with enhanced mechanical and thermal properties. This compound can also be used in the development of new adhesives and coatings with improved performance. Additionally, this compound can be used in the synthesis of new polymers with unique properties, such as shape-memory polymers and self-healing polymers.
Conclusion:
In conclusion, this compound is a unique compound with numerous scientific research applications. Its high thermal stability, low toxicity, and excellent solubility make it an attractive compound for use in various experiments. This compound has found applications in polymer chemistry, organic synthesis, and material science. Its future applications in the development of new materials and polymers are promising, and further research is needed to explore its potential in these areas.

Synthesemethoden

The synthesis of 2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine can be achieved through various methods. One of the most common methods is the reaction between cyanuric chloride and allyl alcohol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with allyl alcohol to form this compound. Other methods for synthesizing this compound include the reaction between cyanuric chloride and allyl glycidyl ether or the reaction between cyanuric chloride and allyl amine.

Wissenschaftliche Forschungsanwendungen

2,4-Bis(allyloxy)-6-chloro-1,3,5-triazine has found numerous applications in scientific research, particularly in the field of polymer chemistry. It is used as a crosslinking agent for various polymers, including polyethylene, polystyrene, and polypropylene. This compound can also be used as a curing agent for epoxy resins, which are widely used in the production of adhesives, coatings, and composites. Additionally, this compound is used as a monomer in the synthesis of various polymers, such as polyurethane and polyamide.

Eigenschaften

CAS-Nummer

14543-31-8

Molekularformel

C9H10ClN3O2

Molekulargewicht

227.65 g/mol

IUPAC-Name

2-chloro-4,6-bis(prop-2-enoxy)-1,3,5-triazine

InChI

InChI=1S/C9H10ClN3O2/c1-3-5-14-8-11-7(10)12-9(13-8)15-6-4-2/h3-4H,1-2,5-6H2

InChI-Schlüssel

DGBZQPVIQOKMQQ-UHFFFAOYSA-N

SMILES

C=CCOC1=NC(=NC(=N1)Cl)OCC=C

Kanonische SMILES

C=CCOC1=NC(=NC(=N1)Cl)OCC=C

Andere CAS-Nummern

14543-31-8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.